molecular formula C19H25N5O B2480979 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2310157-21-0

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine

Cat. No. B2480979
CAS RN: 2310157-21-0
M. Wt: 339.443
InChI Key: FFWZBWKLNWEGKZ-UHFFFAOYSA-N
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Description

Pyrimidines, including 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine, are a class of heterocyclic aromatic organic compounds. They play a crucial role in the structure of many organic molecules, including pharmaceuticals, agrochemicals, and nucleotides. Their versatility is attributed to the pyrimidine core, which allows for various substitutions to modify the molecule's properties and reactivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions, including alkylation, cyclization, and condensation processes. Methods can vary significantly depending on the desired substituents and the complexity of the molecule. For instance, the condensation of urea or guanidine with appropriate aldehydes or ketones in the presence of catalysts can form pyrimidine cores, which are then further functionalized to introduce specific groups such as cyclobutyl or piperidinyl moieties (Bevk et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including steric and electronic considerations, profoundly influences their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures, revealing how substitutions affect the molecule's geometry and reactivity. The presence of substituents like cyclobutyl and piperidinyl groups can introduce unique molecular conformations and electronic effects, impacting the molecule's overall properties and potential applications (Low et al., 2007).

Scientific Research Applications

Antiviral and Antiretroviral Activity

Research has shown that derivatives of pyrimidine, particularly those substituted at various positions on the pyrimidine ring, have exhibited significant antiviral and antiretroviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have been identified to markedly inhibit retrovirus replication in cell culture, demonstrating exquisite inhibitory capacity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These compounds displayed a notable lack of cytotoxicity at certain concentrations, indicating their potential as therapeutic agents against viral infections (Hocková et al., 2003).

Antibacterial and Antifungal Activity

Pyrimidine derivatives have also been shown to possess potent antibacterial and antifungal activities. A study on the synthesis of new pyrimidine derivatives revealed that these compounds demonstrated significant inhibitory effects against a range of bacterial and fungal species. This indicates their potential for development into new antimicrobial agents that could address the growing concern of antibiotic resistance (Al-Masoudi et al., 2015).

Anti-Inflammatory and Analgesic Properties

Further research into pyrimidine derivatives has uncovered their potential as anti-inflammatory and analgesic agents. Novel compounds synthesized from pyrimidine structures have been evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects. These findings suggest the utility of pyrimidine derivatives in the development of new treatments for inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).

Antiparkinsonian Activities

A study focusing on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated that these compounds exhibit promising analgesic and antiparkinsonian activities. This indicates the potential of pyrimidine derivatives in the development of new therapeutic agents for treating Parkinson's disease and related disorders (Amr et al., 2008).

properties

IUPAC Name

4-cyclobutyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-9-18(22-12-20-14)24-7-5-15(6-8-24)11-25-19-10-17(21-13-23-19)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWZBWKLNWEGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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